![molecular formula C15H22N2O B2857603 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine CAS No. 943119-67-3](/img/structure/B2857603.png)
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
Novel derivatives of piperazine, including those structurally related to 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine, have been synthesized and characterized for their potential applications in scientific research. For example, Rajkumar et al. (2014) developed a series of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives through a highly useful synthesis process. These compounds were characterized using IR, 1H and 13C NMR, and mass spectral studies, and showed significant antibacterial and antifungal activities when compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Pharmacological Evaluation
Several studies have focused on the pharmacological evaluation of piperazine derivatives. Kumar et al. (2017) synthesized a novel series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds. These compounds demonstrated significant antidepressant and antianxiety activities in vivo, highlighting the potential of piperazine derivatives in the development of new therapeutic agents (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Biochemical Activities
Research on piperazine derivatives also extends to their biochemical activities and potential applications in treating various diseases. For instance, Ding et al. (2016) prepared a series of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group, which demonstrated excellent inhibitory activity against CDC25B, a target associated with antitumor activity. This study showcases the role of piperazine derivatives in the development of novel antitumor agents (Ding, Zhang, Zhang, Mo, Li, & Zhao, 2016).
Environmental Applications
In addition to their biomedical applications, piperazine derivatives have been evaluated for environmental applications. Freeman et al. (2010) investigated the degradation of aqueous piperazine in carbon dioxide capture processes, demonstrating its superior resistance to thermal degradation and oxidation compared to other amines. This highlights the potential of piperazine derivatives in enhancing the efficiency and sustainability of carbon capture technologies (Freeman, Davis, & Rochelle, 2010).
Safety and Hazards
properties
IUPAC Name |
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-13-4-5-15(12-14(13)3-1)18-11-10-17-8-6-16-7-9-17/h4-5,12,16H,1-3,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCRYNYBXQAVRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCCN3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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